molecular formula C5H8F4O3P- B14296299 Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate CAS No. 116293-50-6

Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate

Cat. No.: B14296299
CAS No.: 116293-50-6
M. Wt: 223.08 g/mol
InChI Key: RRAFMOIKTPOZRU-UHFFFAOYSA-N
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Description

Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of ethoxy and tetrafluoropropoxy groups attached to a phosphanolate core, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate typically involves the reaction of ethoxyphosphine with 2,2,3,3-tetrafluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The ethoxy and tetrafluoropropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include various oxides, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in various chemical transformations, altering the properties and behavior of the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound with similar structural features.

    Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene: Another compound with tetrafluoropropoxy groups, used in high-resolution mass spectrometry.

Uniqueness

Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate is unique due to its specific combination of ethoxy and tetrafluoropropoxy groups attached to a phosphanolate core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

116293-50-6

Molecular Formula

C5H8F4O3P-

Molecular Weight

223.08 g/mol

IUPAC Name

ethyl 2,2,3,3-tetrafluoropropyl phosphite

InChI

InChI=1S/C5H8F4O3P/c1-2-11-13(10)12-3-5(8,9)4(6)7/h4H,2-3H2,1H3/q-1

InChI Key

RRAFMOIKTPOZRU-UHFFFAOYSA-N

Canonical SMILES

CCOP([O-])OCC(C(F)F)(F)F

Origin of Product

United States

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